N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide
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Description
“N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide” is a chemical compound with the molecular formula C20H16ClN3O5 . It is a derivative of coumarin, a class of benzopyrones that are found in nature and have been shown to exhibit a variety of biological and pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was synthesized in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h . Another example involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy . In some cases, intramolecular hydrogen bonds form a closed seven-membered ring, and there are also intramolecular π-π interactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve acylation reactions and reactions with organic halides . These reactions are often carried out under controlled conditions and monitored using various analytical techniques.Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using various techniques. For instance, IR spectroscopy can reveal the presence of functional groups, while NMR spectroscopy can provide information about the molecular structure .Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as coumarins, have been found to exhibit significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulation of reactive oxygen species .
Mode of Action
For instance, coumarins have been known to inhibit enzymes like carbonic anhydrase and disrupt microtubule polymerization, thereby inhibiting cell division and growth .
Biochemical Pathways
For instance, coumarins have been reported to inhibit tumor angiogenesis and regulate reactive oxygen species, thereby affecting the cellular redox state and promoting apoptosis .
Pharmacokinetics
It’s worth noting that the presence of a chlorine atom in the compound could potentially improve its pharmacokinetic properties by offering increased resistance to metabolic degradation .
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that it may induce apoptosis in cancer cells, inhibit cell division and growth, and disrupt the cellular redox state .
Future Directions
Properties
IUPAC Name |
N-[2-(6-chloro-2-oxochromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO4/c22-12-7-8-17-14(9-12)15(10-18(24)26-17)20-19(23-21(25)11-5-6-11)13-3-1-2-4-16(13)27-20/h1-4,7-11H,5-6H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQRREIJLBMNGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(OC3=CC=CC=C32)C4=CC(=O)OC5=C4C=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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